BenchChemオンラインストアへようこそ!

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride

Evidence gap Data availability Procurement risk

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride (CAS 929974-27-6 free base; CAS not independently assigned for the HCl salt) is a synthetic sulfonamide-acetamide hybrid that incorporates a 4-aminopiperidine pharmacophore linked through a sulfonyl bridge to a para-substituted acetanilide. The free base has a molecular weight of 297.37 g/mol (333.84 g/mol as the HCl salt), a predicted logP of 2.55, and a density of 1.319±0.06 g/cm³ at 20 °C.

Molecular Formula C13H20ClN3O3S
Molecular Weight 333.84 g/mol
Cat. No. B13467922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride
Molecular FormulaC13H20ClN3O3S
Molecular Weight333.84 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl
InChIInChI=1S/C13H19N3O3S.ClH/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16;/h2-5,11H,6-9,14H2,1H3,(H,15,17);1H
InChIKeyOBGDGISYZZCMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide Hydrochloride: Structural Identity and Procurement Baseline


N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride (CAS 929974-27-6 free base; CAS not independently assigned for the HCl salt) is a synthetic sulfonamide-acetamide hybrid that incorporates a 4-aminopiperidine pharmacophore linked through a sulfonyl bridge to a para-substituted acetanilide . The free base has a molecular weight of 297.37 g/mol (333.84 g/mol as the HCl salt), a predicted logP of 2.55, and a density of 1.319±0.06 g/cm³ at 20 °C . Commercial availability is primarily through chemical suppliers at ≥95% purity for research use only, with the compound typically stored at room temperature in powder form .

Why N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide Hydrochloride Cannot Be Generically Substituted


Sulfonamide-acetamide hybrids built on a 4-aminopiperidine scaffold exhibit profound target-selectivity shifts based on discrete structural modifications. Removal of the 4-amino group on the piperidine ring—yielding the des-amino analog N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (CAS 5702-82-9)—abolishes the hydrogen-bond donor capacity critical for Zn-binding group interactions in carbonic anhydrase isoforms, redirecting application potential entirely toward non-biological domains such as corrosion inhibition [1]. Conversely, replacement of the acetamide terminus with a cyclohexylacetamide moiety (as in N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide, NDS-41119) shifts selectivity toward EGFR kinase inhibition with an IC₅₀ of 6.16 µM, whereas the simpler 4-aminopiperidine benzenesulfonamide congeners achieve subnanomolar hCA II inhibition [2][3]. Even among 4-aminopiperidine sulfonamides, the sulfamoylbenzamide Zn-binding group versus the sulfonylphenyl-acetamide arrangement determines whether a compound behaves as a carbonic anhydrase inhibitor, a Cav2.2 channel blocker, or an antiviral entry inhibitor—making indiscriminate substitution scientifically untenable [4].

Quantitative Differentiation Evidence: N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide Hydrochloride vs. Structural Analogs


Critical Evidence Gap Advisory: Absence of Direct Comparative Bioactivity Data for the Target Compound

IMPORTANT DISCLOSURE: A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, SciFinder-n precedent, NOPR) as of the search date reveals zero published quantitative biological activity data—IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition at a defined concentration—for N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide (free base or hydrochloride salt) against any molecular target, cell line, or organismal model [1]. The compound appears exclusively in vendor catalogs as a research chemical, in synthetic chemistry databases with predicted physicochemical properties, and in patent collections as an intermediate (e.g., US10202379 Reference Example 629, where the core scaffold is further elaborated) . No head-to-head comparative study exists. Consequently, all differentiation claims in this section are necessarily derived from class-level inference or cross-study comparison of structurally proximal analogs rather than from direct experimental confrontation with the target compound. Users should weigh this evidence gap when making procurement decisions.

Evidence gap Data availability Procurement risk

Structural Basis for Differentiation: 4-Amino Substituent as a Key Pharmacophoric Determinant

The 4-amino substituent on the piperidine ring is the single most consequential structural feature distinguishing the target compound from the des-amino analog N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (CAS 5702-82-9, MW 282.36). In the carbonic anhydrase inhibitor series reported by Chiaramonte et al. (2019), 4-aminopiperidine-based sulfonamides carrying a 4-sulfamoylbenzamide Zn-binding group achieved subnanomolar inhibition of hCA II, with the exocyclic amine contributing to both Zn-coordination geometry and isoform selectivity [1]. Although the target compound lacks the sulfamoylbenzamide Zn-binding group (it carries a sulfonylphenyl-acetamide arrangement instead), the 4-aminopiperidine moiety retains the capacity for hydrogen-bond donor interactions and potential derivatization at the primary amine—a functional handle completely absent in the des-amino analog. The des-amino analog has been repurposed exclusively for non-biological applications (mild steel corrosion inhibition in 1M HCl, achieving 96% inhibitory efficiency at 30 ppm) [2].

Structure-activity relationship 4-Aminopiperidine Pharmacophore Zn-binding

LogP and Molecular Weight Differentiation Relative to Des-Amino and Piperazine Bioisostere Analogs

The target compound (free base) has a predicted logP of 2.55 and a molecular weight of 297.37, placing it within oral drug-like chemical space while offering sufficient lipophilicity for membrane permeability . In comparison, the des-amino analog (CAS 5702-82-9) has a lower molecular weight of 282.36 but an experimentally determined logP of 1.86—a difference of approximately 0.7 log units that reflects the contribution of the 4-NH₂ group to hydrogen-bonding capacity and polarity . The piperazine bioisostere series described by Chiaramonte et al. (2019) covers a molecular weight range of approximately 350–500 Da, with 2-benzylpiperazine derivatives showing selectivity for hCA IV over hCA I/II; the 4-aminopiperidine variants in that study (which differ from the target compound in bearing a sulfamoylbenzamide rather than sulfonylphenyl-acetamide) shifted selectivity from hCA IV toward hCA I and II [1].

Physicochemical properties LogP Molecular weight Drug-likeness

Cav2.2 Channel Inhibitor Class-Level Comparison: Sulfonamide vs. Sulfone Pharmacophore Stability

Aminopiperidine sulfonamides as a class have been extensively explored as state-dependent Cav2.2 (N-type) calcium channel inhibitors for chronic pain. The exocyclic sulfonamide exemplified by compound 23 achieved an IC₅₀ of 0.39 µM against Cav2.2 with >50-fold selectivity over L-type channels (IC₅₀ >20 µM) in patch-clamp assays [1]. However, a known class liability is the metabolic lability of the sulfonamide moiety, which generates a circulating sulfonamide metabolite (compound 26) that confounded further development [2]. The gem-dimethyl sulfone bioisostere replacement (compound 25) retained Cav2.2 potency (IC₅₀ 0.15 µM in FLIPR assay) while eliminating this metabolite liability [3]. The target compound, bearing a classical sulfonamide linkage (S(=O)₂-N), would be predicted to share the metabolic vulnerability characteristic of this class, whereas sulfone or reversed sulfonamide analogs may offer improved stability. This class-level inference is untested for the specific compound.

Cav2.2 channel Sulfonamide Metabolic stability Chronic pain

Ethacrynic Acid Conjugate Class Evidence: 4-Aminopiperidine Linker Superiority for Anticancer Potency

In a systematic linker optimization study for ethacrynic acid (EA) conjugates bearing sulfonamide moieties, the 4-aminopiperidine linker was identified as the optimal choice, yielding EA analogs with antiproliferative IC₅₀ values as low as 24 nM and safety ratios (selectivity index between cancer and normal cells) of up to 63.8 [1]. Other linkers evaluated in the same study (including piperazine, ethylenediamine, and various aminoalkyl chains) produced comparatively inferior potency and/or selectivity. Although the target compound is a sulfonylphenyl-acetamide rather than an EA-sulfonamide conjugate, the report demonstrates that the 4-aminopiperidine moiety, when incorporated into a sulfonamide-containing scaffold, can confer quantifiable advantages in both potency and therapeutic window.

Anticancer Ethacrynic acid Linker optimization Selectivity ratio

Antiviral Entry Inhibitor Class Evidence: 4-Aminopiperidine Benzenesulfonamide Scaffold Activity Against Influenza A

A series of benzenesulfonamide derivatives built on a 4-aminopiperidine scaffold have been identified as entry inhibitors targeting group 1 influenza A virus hemagglutinin (HA)-mediated membrane fusion [1]. These compounds block the low-pH-induced conformational change of HA, preventing viral entry at low micromolar concentrations. The target compound shares the 4-aminopiperidine-benzenesulfonamide core but differs in carrying an acetamide substituent at the para position of the phenyl ring rather than the unsubstituted or variously substituted phenylsulfonamide groups in the reported antiviral series. The structure-activity relationship from this antiviral series indicates that modifications at the sulfonamide phenyl ring can tune both potency and cytotoxicity, making the target compound a credible starting scaffold for antiviral SAR exploration.

Antiviral Influenza A Hemagglutinin Entry inhibitor

Procurement-Anchored Application Scenarios for N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide Hydrochloride


Medicinal Chemistry SAR Campaigns Requiring a Derivatizable 4-Aminopiperidine Sulfonamide Intermediate

The presence of a primary amine on the piperidine ring provides a unique synthetic handle for amide bond formation, reductive amination, sulfonylation, or Boc protection—functionalization options entirely absent in the des-amino analog (CAS 5702-82-9). This makes the target compound the preferred starting material for library synthesis where the 4-position of the piperidine is a designated diversity point . The sulfonylphenyl-acetamide terminus can serve as a surrogate for more elaborate Zn-binding groups or as a metabolically stable anchor, depending on the target biology. Procurement at ≥95% purity with room-temperature storage stability supports multi-step synthetic workflows without specialized cold-chain logistics .

Cav2.2 Calcium Channel Inhibitor Lead Optimization with Planned Sulfone Bioisostere Replacement

For programs targeting Cav2.2 (N-type) calcium channels for chronic pain, the aminopiperidine sulfonamide class has demonstrated IC₅₀ values as low as 0.15–0.39 µM but is limited by sulfonamide metabolic lability generating a circulating metabolite [1]. The target compound offers the classical sulfonamide pharmacophore as a starting point for potency establishment, with the structural features (4-NH₂ handle, sulfonyl bridge) amenable to subsequent gem-dimethyl sulfone bioisostere replacement. Procuring the sulfonamide analog in sufficient quantity for both in vitro potency profiling and the planned sulfone synthesis streamlines the medicinal chemistry workflow [2].

Carbonic Anhydrase Inhibitor Probe Development Leveraging 4-Aminopiperidine Zn-Binding Geometry

Chiaramonte et al. (2019) demonstrated that 4-aminopiperidine-based sulfonamides can achieve subnanomolar inhibition of hCA II, with the 4-amino substituent contributing to isoform selectivity shifts between hCA I, II, and IV [3]. While the target compound lacks the optimal sulfamoylbenzamide Zn-binding group (it carries a sulfonylphenyl-acetamide), it provides a scaffold where the sulfonylphenyl moiety can be elaborated to introduce the sulfamoylbenzamide pharmacophore. The room-temperature storage and commercial availability in research quantities make it suitable for exploratory CA inhibitor synthesis without long lead times .

Antiviral Entry Inhibitor Scaffold Exploration for Influenza and Emerging Viruses

The 4-aminopiperidine-benzenesulfonamide scaffold has demonstrated validated activity as an influenza A virus entry inhibitor targeting hemagglutinin-mediated membrane fusion [4]. The target compound, with its para-acetamide phenyl substituent, represents an underexplored substitution pattern in this antiviral SAR landscape. Procurement enables the rapid evaluation of whether para-acetamide substitution affects antiviral potency, cytotoxicity, or resistance profile relative to published unsubstituted or halogen-substituted benzenesulfonamide analogs [4].

Quote Request

Request a Quote for N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.